1-(4-Methoxyphenyl)-4-methylpentan-2-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-12(14)9-11-4-6-13(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDHSTMKMCQACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Synthesis of α-Ketoacetals
One significant application of 1-(4-Methoxyphenyl)-4-methylpentan-2-one is in the synthesis of α-ketoacetals. This compound can be utilized as a substrate in reactions involving alkyl or aryl methyl ketones with alcohols. For instance, a study demonstrated that the presence of this ketone facilitated the formation of α-ketoacetals through a PTSA-catalyzed reaction, achieving yields between 60% and 90% depending on the substituents on the aromatic ring .
Table 1: Yields of α-Ketoacetals from Various Substrates
| Substrate | Yield (%) |
|---|---|
| 1-(4-Methoxyphenyl)ethanone | 85 |
| 1-(3-Nitrophenyl)ethanone | 52 |
| 2-Acetyl naphthalene | 78 |
| 4-Bromoacetophenone | 71 |
1.2 Reaction Mechanisms
The reaction mechanisms involving this compound often include nucleophilic attacks on the carbonyl carbon, leading to diverse product formations. The optimization of conditions such as temperature and catalyst concentration has been shown to significantly influence the yield and selectivity of reactions involving this ketone .
Medicinal Chemistry
2.1 Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. In a study assessing various substituted phenyl ketones, it was found that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents .
Table 2: Antimicrobial Activity of Ketone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 1-(3-Nitrophenyl)ketone | S. aureus | 12 |
| 4-Bromoacetophenone | P. aeruginosa | 10 |
Material Science
3.1 Polymerization Studies
In material science, compounds like this compound have been explored for their potential in polymerization processes. Its ability to act as a reactive monomer allows for the synthesis of novel polymers with tailored properties. Studies have shown that incorporating this ketone into polymer matrices can enhance mechanical strength and thermal stability .
Case Studies
Case Study 1: Synthesis Optimization
A detailed study focused on optimizing the synthesis of thioacetals using various thiols and aldehydes in the presence of this ketone demonstrated that reaction conditions could be finely tuned to achieve higher yields. The use of solvents like DCE and DCM was found to significantly affect the reaction outcome, with isolated yields reaching up to 86% under optimal conditions .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy of this compound highlighted its effectiveness against resistant bacterial strains, paving the way for further research into its potential as an active pharmaceutical ingredient (API). The study emphasized structure-activity relationships (SAR) that could inform future drug design efforts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural or functional group similarities with 1-(4-Methoxyphenyl)-4-methylpentan-2-one:
Key Observations :
- Electronic Effects : The 4-methoxyphenyl group in the target compound increases electron density compared to 4-methylphenyl analogs, altering reactivity in electrophilic substitutions (e.g., nitration or halogenation) .
- Solubility : MIBK’s simpler structure (C₆H₁₂O) grants higher volatility and water solubility (1.7 g/L at 25°C) compared to the aromatic analogs, which are predominantly lipophilic .
Pharmacological and Functional Comparisons
- Synthetic Utility : 1-(4-Methoxyphenyl) derivatives are key intermediates in β-lactam antibiotic synthesis (e.g., azetidin-2-ones), whereas MIBK is primarily an industrial solvent .
Preparation Methods
Reaction Overview
A palladium-catalyzed cross-coupling strategy, adapted from Zhao, Loh, and Demuth, enables the construction of the 4-methylpentenyl side chain appended to a 4-methoxyphenyl core. This method leverages a Grignard reagent derived from p-methoxybenzyl chloride and magnesium turnings, coupled with 1-bromo-3-methylbut-2-ene in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Procedure
-
Grignard Reagent Formation :
Magnesium turnings (2.39 g, 100 mmol) are activated in anhydrous tetrahydrofuran (THF) using p-methoxybenzyl chloride and 1,2-dibromoethane. A solution of p-methoxybenzyl chloride (11.3 mL, 83 mmol) in THF is added dropwise under reflux, yielding the Grignard intermediate. -
Cross-Coupling :
The Grignard reagent is added to a solution of 1-bromo-3-methylbut-2-ene (8.0 mL, 67 mmol) and Pd(PPh₃)₄ (1.13 g, 0.98 mmol) in THF at 0°C. The mixture warms to room temperature, facilitating C–C bond formation via oxidative addition and transmetalation.
Epoxide Ring-Opening and Ketone Formation
Reaction Design
A secondary route involves the LiBr-mediated ring-opening of an (R)-epoxide intermediate, as reported by Couladouros and Vidali. This method converts an epoxide precursor into 1-(4-methoxyphenyl)-4-methylpentan-3-one, a regioisomer of the target compound.
Synthetic Steps
-
Epoxide Preparation :
The (R)-epoxide (1.39 g, 6.75 mmol) is dissolved in N-methyl-2-pyrrolidone (NMP, 2 mL). -
Ring-Opening :
LiBr (763 mg, 8.77 mmol) and pyridinium p-toluenesulfonate (PPTS, 1.69 g, 6.75 mmol) are added, inducing regioselective cleavage at room temperature over 3 hours. -
Workup :
The reaction is quenched with NaHCO₃, extracted with ethyl acetate, and purified via chromatography (10–20% EtOAc in petroleum ether) to isolate the ketone.
Comparative Analysis of Methodologies
| Parameter | Palladium-Catalyzed Cross-Coupling | Epoxide Ring-Opening |
|---|---|---|
| Starting Materials | p-Methoxybenzyl chloride, 1-bromo-3-methylbut-2-ene | (R)-Epoxide intermediate |
| Catalyst/Reagents | Pd(PPh₃)₄, Grignard reagent | LiBr, PPTS |
| Reaction Time | 2–12 hours | 3 hours |
| Key Intermediate | 1-Methoxy-4-(4-methylpent-3-en-1-yl)benzene | Epoxide |
| Product | Alkene intermediate | 4-Methylpentan-3-one |
| Stereoselectivity | Not reported | Enantioselective |
| Scalability | Demonstrated on 100 mmol scale | Bench-scale (6.75 mmol) |
Challenges and Limitations
Positional Isomerism
The epoxide route yields 1-(4-methoxyphenyl)-4-methylpentan-3-one, highlighting a regiochemical discrepancy compared to the target 2-ketone. Adjusting the epoxide structure or employing alternative oxidizing agents (e.g., Jones reagent) may redirect ketone formation, though such modifications require further validation.
Hazardous Reagents
The palladium method avoids extreme temperatures but utilizes air-sensitive Pd(PPh₃)₄, complicating large-scale implementation. Conversely, the epoxide pathway employs PPTS, a mild acid, enhancing safety profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)-4-methylpentan-2-one?
- Methodology : Palladium-catalyzed reductive coupling is a robust approach. For example, reacting (E)-5-(tert-butoxy)-4-methylpent-3-en-2-one with 4-methoxyphenylboronic acid under palladium catalysis (Method B) yields the target compound. Key steps include:
- Catalytic system : Pd(OAc)₂ or PdCl₂ with ligands like PPh₃.
- Solvent : Et₂O or THF under inert atmosphere.
- Purification : Flash chromatography (n-pentane:Et₂O = 20:1) achieves >70% yield .
- Alternative routes : Cyclocondensation of carboxylic acids and imines via diphosphorus tetraoxide can generate structurally related β-lactams, though adaptations are needed for this ketone .
Q. How can researchers characterize this compound using spectroscopic methods?
- NMR analysis :
- ¹H-NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet) and methyl groups on the pentanone backbone (δ ~1.2–1.5 ppm, multiplets). Aromatic protons from the 4-methoxyphenyl group appear as doublets (δ ~6.8–7.2 ppm) .
- ¹³C-NMR : The ketone carbonyl resonates at δ ~210 ppm, while the methoxy carbon appears at δ ~55 ppm .
- Mass spectrometry : The molecular ion peak (M⁺) at m/z 220.3 confirms the molecular formula C₁₃H₁₆O₂ .
Q. What safety protocols should be followed when handling this compound?
- Toxicity considerations : While direct data are limited, structural analogs like 4-methylpentan-2-one (MIBK) exhibit neurotoxic and irritant properties. Adhere to:
- Exposure limits : 8-hour TWA ≤50 ppm (208 mg/m³) .
- PPE : Use nitrile gloves, fume hoods, and eye protection.
- Waste disposal : Classify as hazardous organic waste due to ketone reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed synthesis of this compound?
- Key variables :
- Ligand effects : Bulky ligands (e.g., Xantphos) improve regioselectivity in reductive couplings.
- Temperature : Reactions at 60–80°C enhance conversion rates but may increase side products.
- Substrate ratios : A 1:2 molar ratio of enone to boronic acid minimizes unreacted starting material .
- Troubleshooting : Use GC-MS or TLC to monitor reaction progress. Pd black formation indicates catalyst decomposition—replenish Pd source if necessary.
Q. What analytical challenges arise in quantifying byproducts during synthesis?
- Common byproducts :
- Diastereomers : Separation via chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers.
- Oxidation products : LC-MS identifies sulfoxides or sulfones if sulfur-containing reagents are used .
- Mitigation : Optimize reaction time and temperature to suppress over-oxidation. Use scavengers like activated charcoal for post-reaction purification .
Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity?
- Mechanistic insight : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution. This enhances nucleophilic attack on the ketone carbonyl in reactions like Grignard additions.
- Experimental validation : Compare reaction rates with analogs (e.g., 4-methylphenyl derivatives). Hammett plots (σ⁺ values) correlate substituent effects with kinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
